- Copper-Catalyzed One-Pot Synthesis of Dibenzofurans, Xanthenes, and Xanthones from Cyclic Diphenyl Iodoniums, European Journal of Organic Chemistry, 2019, 2019(28), 4566-4571
Cas no 943595-13-9 (2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester)
943595-13-9 structure
Product Name:2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
Número CAS:943595-13-9
MF:C10H11BrO3
Megavatios:259.096542596817
MDL:MFCD15474833
CID:1092606
PubChem ID:16723776
Update Time:2025-06-08
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Propiedades químicas y físicas
Nombre e identificación
-
- Methyl 2-(bromomethoxy)-6-methoxybenzoate
- methyl 2-(bromomethyl)-6-methoxybenzoate
- 2-Bromomethyl-6-methoxy-benzoic acid methyl ester
- AKOS024259187
- AS-48094
- Benzoic acid, 2-(bromomethyl)-6-methoxy-, methyl ester
- MFCD15474833
- DA-33125
- SCHEMBL14352049
- methyl2-(bromomethyl)-6-methoxybenzoate
- F17793
- SB40127
- KJLOXBFOHKOSBO-UHFFFAOYSA-N
- 943595-13-9
- 2-(Bromomethyl)-6-methoxy-benzoic acid methyl ester
- 2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
-
- MDL: MFCD15474833
- Renchi: 1S/C10H11BrO3/c1-13-8-5-3-4-7(6-11)9(8)10(12)14-2/h3-5H,6H2,1-2H3
- Clave inchi: KJLOXBFOHKOSBO-UHFFFAOYSA-N
- Sonrisas: O=C(C1C(CBr)=CC=CC=1OC)OC
Atributos calculados
- Calidad precisa: 257.98916g/mol
- Masa isotópica única: 257.98916g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 4
- Complejidad: 196
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.3
- Superficie del Polo topológico: 35.5Ų
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015009850-250mg |
Methyl 2-bromomethyl-6-methoxybenzoate |
943595-13-9 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A015009850-500mg |
Methyl 2-bromomethyl-6-methoxybenzoate |
943595-13-9 | 97% | 500mg |
$782.40 | 2023-08-31 | |
| Alichem | A015009850-1g |
Methyl 2-bromomethyl-6-methoxybenzoate |
943595-13-9 | 97% | 1g |
$1445.30 | 2023-08-31 | |
| TRC | B994185-10mg |
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester |
943595-13-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B994185-50mg |
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester |
943595-13-9 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B994185-100mg |
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester |
943595-13-9 | 100mg |
$ 295.00 | 2022-06-06 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0137-1g |
2-Bromomethyl-6-methoxy-benzoic acid methyl ester |
943595-13-9 | 97% | 1g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0137-5g |
2-Bromomethyl-6-methoxy-benzoic acid methyl ester |
943595-13-9 | 97% | 5g |
21964.3CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0137-500mg |
2-Bromomethyl-6-methoxy-benzoic acid methyl ester |
943595-13-9 | 97% | 500mg |
2959.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0137-250mg |
2-Bromomethyl-6-methoxy-benzoic acid methyl ester |
943595-13-9 | 97% | 250mg |
1908.1CNY | 2021-05-08 |
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 4 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 1.5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- The synthesis of (-)-varitriol and (-)-3'-epi-varitriol via a Ramberg-Baecklund route, Tetrahedron, 2007, 63(49), 12123-12130
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Acetonitrile
Referencia
- Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity, Bioorganic & Medicinal Chemistry Letters, 2013, 23(1), 360-365
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 72 °C; 3 h, reflux
Referencia
- Metabolically Stable Dibenzo[b,e]oxepin-11(6H)-ones as Highly Selective p38 MAP Kinase Inhibitors: Optimizing Anti-Cytokine Activity in Human Whole Blood, Journal of Medicinal Chemistry, 2013, 56(21), 8561-8578
Métodos de producción 5
Condiciones de reacción
Referencia
- Treating long QT syndrome, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Radical-mediated synthesis of 3,4-dihydroisocoumarins. Total synthesis of hydrangenol. [Erratum to document cited in CA147:143153], Tetrahedron Letters, 2007, 48(35),
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; reflux
1.2 Catalysts: Azobisisobutyronitrile ; 2 h, reflux; reflux → rt
1.2 Catalysts: Azobisisobutyronitrile ; 2 h, reflux; reflux → rt
Referencia
- Titanocene(III) chloride mediated radical-induced synthesis of 3,4-dihydroisocoumarins: synthesis of (±)-hydrangenol, (±)-phyllodulcin, (±)-macrophyllol and (±)-thunberginol G, Tetrahedron, 2008, 64(49), 11050-11057
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride
Referencia
- Radical-mediated synthesis of 3,4-dihydroisocoumarins. Total synthesis of hydrangenol, Tetrahedron Letters, 2007, 48(23), 4131-4134
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 15 min, 25 °C; 12 h, 60 °C
Referencia
- Compounds modulating protein recruitment and/or degradation, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 6 h, rt → reflux
Referencia
- Histone acetyltransferase activators and compositions and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 6 h, reflux
Referencia
- Preparation of isoindolinone and benzamide derivatives as histone acetyltransferase activators useful in disease therapy, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 2 h, reflux
Referencia
- Assessment of the regioselectivity in the condensation reaction of unsymmetrical o-phthaldialdehydes with alanine, Tetrahedron, 2018, 74(2), 224-239
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Thionyl chloride ; 3 h, 80 °C
1.2 cooled; 30 min, 80 °C
1.3 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux
1.2 cooled; 30 min, 80 °C
1.3 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux
Referencia
- Preparation of isoindole carboxamides, pyrrolopyridine carboxamides, and similar compounds as inhibitors of phosphodiesterase type 10A for treating neurological and psychiatric disorders, World Intellectual Property Organization, , ,
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Raw materials
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Preparation Products
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:943595-13-9)2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
Número de pedido:A1045985
Estado del inventario:in Stock
Cantidad:100mg/250mg/1g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 17:21
Precio ($):173.0/292.0/788.0
Correo electrónico:sales@amadischem.com
2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester Literatura relevante
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:943595-13-9)2-Bromomethyl-6-methoxy-benzoic Acid Methyl Ester
Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):173.0/292.0/788.0